2-(4-chlorophenyl)-5-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
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Overview
Description
The compound is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . Heterocyclic compounds are widely distributed in nature and include many natural products such as amino acids, purines, pyrimidines . They often have significant biological activity, making them important in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. For example, the pyrrolo and isoxazole rings in the compound could potentially undergo various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques. For example, the melting point could be determined using a melting point apparatus, while the infrared spectrum could be obtained using Fourier-transform infrared spectroscopy (FTIR) .Scientific Research Applications
Synthetic Chemistry Applications
Compounds similar to the one have been explored for their synthetic utility. For example, Zolfigol et al. (2006) described the use of a chlorophenyl derivative as an effective oxidizing agent for the conversion of pyrazolines to pyrazoles, showcasing its potential in facilitating specific organic transformations under mild conditions (Zolfigol et al., 2006). This indicates that similar compounds might be useful in organic synthesis, particularly in the oxidation of sensitive substrates.
Photoluminescent Materials
In the realm of materials science, compounds bearing structural similarity to the queried chemical have been utilized in the development of photoluminescent materials. Beyerlein and Tieke (2000) described the synthesis of π-conjugated polymers incorporating pyrrolopyrrole units, which exhibit strong photoluminescence, suggesting potential applications in electronic devices (Beyerlein & Tieke, 2000). These findings hint at the possibility of employing similar dihydro-pyrroloisoxazole derivatives in the design of new photoluminescent polymers or electronic materials.
Therapeutic Potential
Moreover, compounds structurally related to the queried molecule have been investigated for their therapeutic potential. Badru et al. (2012) explored hexahydropyrrolo[3,4-d]isoxazole derivatives as anti-stress agents, demonstrating the ability of these compounds to attenuate stress-induced behavioral alterations in animal models (Badru et al., 2012). This suggests that the compound , or its derivatives, could potentially be explored for therapeutic applications, specifically in the context of stress or related disorders.
Mechanism of Action
- Without specific data on this compound, we can draw parallels from similar structures. For instance, pyrazole-containing compounds have been reported to inhibit microtubule polymerization by binding to the colchicine site . This disruption of microtubules can affect cell division and migration.
Mode of Action
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activity. This could include testing the compound against various biological targets, studying its mechanism of action, and optimizing its structure for increased activity and selectivity .
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-phenyl-3-pyridin-3-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3/c23-15-8-10-17(11-9-15)26-19(14-5-4-12-24-13-14)18-20(29-26)22(28)25(21(18)27)16-6-2-1-3-7-16/h1-13,18-20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URMJABIZXOISIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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